4-Chloro-8-fluoro-3-nitro-1,6-naphthyridine
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Overview
Description
4-Chloro-8-fluoro-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a naphthyridine core. The molecular formula of this compound is C8H3ClFN3O2, and it has a molecular weight of 227.58 g/mol . Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-fluoro-3-nitro-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the nitration of 4-chloro-8-fluoro-1,6-naphthyridine using nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-8-fluoro-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 4-Chloro-8-fluoro-3-amino-1,6-naphthyridine.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-8-fluoro-3-nitro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoro-3-nitro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound’s ability to inhibit specific enzymes or interfere with DNA synthesis contributes to its biological activity .
Comparison with Similar Compounds
- 4-Chloro-6-fluoro-1,7-naphthyridine
- 7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
Comparison: 4-Chloro-8-fluoro-3-nitro-1,6-naphthyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and potency in various applications .
Properties
Molecular Formula |
C8H3ClFN3O2 |
---|---|
Molecular Weight |
227.58 g/mol |
IUPAC Name |
4-chloro-8-fluoro-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3ClFN3O2/c9-7-4-1-11-2-5(10)8(4)12-3-6(7)13(14)15/h1-3H |
InChI Key |
SZTTWIGTKIWRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)F)N=CC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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